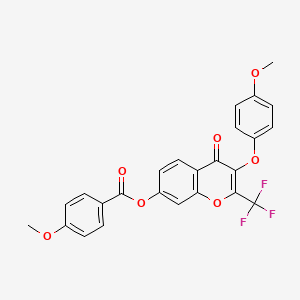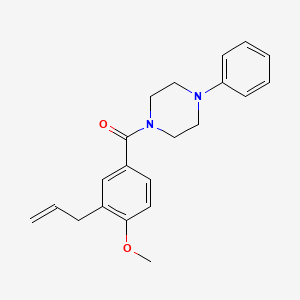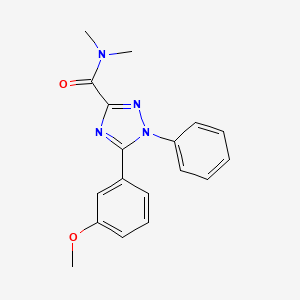![molecular formula C18H14Cl2N2O4S B4628127 N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the creation of novel compounds with anti-tubercular activity includes reactions between various aromatic ketones and aldehydes, further processed with hydroxylamine hydrochloride and other reagents to yield the desired product. These methods demonstrate the complexity and versatility in synthesizing compounds with specific functional groups and biological activities (Dighe et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, and elemental analysis, providing insights into the compound's composition and structure. This analytical approach is crucial for confirming the presence of specific functional groups and understanding the compound's overall molecular architecture (Dighe et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide can be inferred from studies on similar structures. For example, the reaction of aromatic compounds with sulfene and the subsequent cycloaddition processes highlight the reactivity of such molecules under different chemical conditions. These reactions are pivotal for synthesizing new derivatives with potentially enhanced biological or chemical properties (Bargagna et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. Studies on related compounds provide valuable data on how structural differences impact these properties, influencing the compound's behavior in biological or chemical systems (Calcagni et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are critical for understanding the compound's utility in scientific research. Analytical methods such as spectroscopy and chromatography are essential tools for investigating these properties and predicting the compound's interactions in complex mixtures (Calcagni et al., 2009).
Aplicaciones Científicas De Investigación
Advanced Material Synthesis
Thermally Stable Polymers
N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide has contributed to the synthesis of new types of soluble, thermally stable polymers. These polymers exhibit enhanced solubility and inherent viscosity, crucial for various industrial applications, including coatings and advanced composite materials (Mehdipour-Ataei & Hatami, 2007).
High-Performance Polymeric Materials
The compound has also been utilized in the development of novel polyamides with enhanced solubility, processability, and exceptional mechanical and thermal properties. These materials, containing sulfone-ether linkages and xanthene cardo groups, show potential as high-performance polymeric materials due to their significant thermal stability and mechanical strength (Sheng et al., 2010).
Biomedical Research
Antimicrobial Activity
Research has explored the synthesis of new compounds containing N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide that exhibit significant antimicrobial activity. These compounds, integrating β-lactam, cyclic imide, and sulfonamido groups, have demonstrated high biological activity against various bacterial and fungal strains, offering potential for developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
Propiedades
IUPAC Name |
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-11-17(6-7-26-11)18(23)21-14-2-4-16(5-3-14)27(24,25)22-15-9-12(19)8-13(20)10-15/h2-10,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGMJAWYQDJLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}-2-methylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)
![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)


![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)